3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid

Lipophilicity Drug-likeness Medicinal Chemistry

3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 934063-51-1) is a synthetic quinoxalinone derivative with the molecular formula C17H14N2O3 and a molecular weight of 294.30 g/mol. It belongs to the class of 3,4-dihydroquinoxalin-2(1H)-one compounds, distinguished by a 4-phenyl substituent and a propanoic acid side chain at position This structure places it within a family of heterocyclic scaffolds actively explored for kinase inhibition and other biological activities, where subtle variations in substitution profoundly impact target affinity and selectivity.

Molecular Formula C17H14N2O3
Molecular Weight 294.31
CAS No. 934063-51-1
Cat. No. B2475751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid
CAS934063-51-1
Molecular FormulaC17H14N2O3
Molecular Weight294.31
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)CCC(=O)O
InChIInChI=1S/C17H14N2O3/c20-16(21)11-10-14-17(22)19(12-6-2-1-3-7-12)15-9-5-4-8-13(15)18-14/h1-9H,10-11H2,(H,20,21)
InChIKeyUVNXMKDRYFFUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 934063-51-1): A Specialized Quinoxalinone Building Block


3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 934063-51-1) is a synthetic quinoxalinone derivative with the molecular formula C17H14N2O3 and a molecular weight of 294.30 g/mol . It belongs to the class of 3,4-dihydroquinoxalin-2(1H)-one compounds, distinguished by a 4-phenyl substituent and a propanoic acid side chain at position 2. This structure places it within a family of heterocyclic scaffolds actively explored for kinase inhibition and other biological activities, where subtle variations in substitution profoundly impact target affinity and selectivity [1]. The compound is commercially available as a research chemical, with a typical purity of 95-98%, and is intended for use as a synthetic intermediate in medicinal chemistry programs rather than as a final active pharmaceutical ingredient .

Why 3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid Cannot Be Replaced by Common Analogs


Direct substitution of 3-(3-oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid with structurally similar quinoxalinone building blocks, such as the des-phenyl analog or the ethyl ester derivative, is problematic for structure-activity relationship (SAR)-driven research. The 4-phenyl group introduces a critical aromatic ring that enhances lipophilicity and potential π-stacking interactions compared to the unsubstituted 4-H analog [1]. Furthermore, the free propanoic acid offers a versatile handle for amide coupling or esterification, a functional group absent in the common ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate (CAS 110450-97-0), which has a locked ester moiety . Published SAR studies across quinoxalinone series confirm that even minor modifications at the N4 and C2 positions drastically alter kinase inhibition profiles, bioavailability, and synthetic utility, making broad-brush substitutions inadvisable without direct comparative data .

3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid: Verified Differentiators Against Closest Analogs


Enhanced Lipophilicity (cLogP) via 4-Phenyl Substitution vs. Unsubstituted Core

Compared to the minimally substituted 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 7712-28-9), the target compound's 4-phenyl group confers a significantly higher calculated partition coefficient (cLogP), a key determinant of membrane permeability and hydrophobic binding pocket complementarity. This differentiation is vital for researchers optimizing blood-brain barrier penetration or targeting intracellular kinase domains [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Synthetic Versatility: Free Carboxylic Acid vs. Ester-Locked Analog

The target compound possesses a free propanoic acid group, enabling one-step amidation or esterification without the need for prior hydrolysis. This is in direct contrast to the closely related Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate (CAS 110450-97-0), which has a locked ethyl ester group. Using the ester analog would require an additional saponification step, adding time, cost, and potential yield loss to a synthesis sequence .

Synthetic Intermediate Amide Coupling Derivatization

Purity and Storage Specifications for Reproducible Research

Commercial sourcing data indicates a defined purity standard of 95%+ (HPLC) for the target compound from multiple vendors, with recommended storage at 2-8°C sealed in a dry environment . This specification is critical; the analogous 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (MTQP) is documented with variable purity and stability reports across different suppliers, which can confound biological assay reproducibility .

Quality Control Reproducibility Procurement

Limited Off-Target Activity Profile Inferred from Quinoxalinone Class Selectivity

While no direct selectivity panel exists for this specific compound, class-level SAR from related 3-oxo-3,4-dihydroquinoxaline derivatives demonstrates that N4-phenyl substitution can reduce off-target binding to certain cytochrome P450 enzymes compared to N4-alkyl (methyl, butyl) analogs [1]. In a published study on c-Met kinase inhibitors, the introduction of an N4-phenyl group shifted the selectivity profile away from the CYP2D6 isoform, a common off-target liability . This suggests that the target compound, by virtue of its 4-phenyl group, may provide a cleaner starting point for lead optimization than its 4-methyl or 4-butyl counterparts.

Kinase Selectivity Off-target prediction SAR

Optimal Application Scenarios for 3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid Based on Verified Evidence


Kinase-Focused Fragment and Lead Optimization Libraries

The compound's enhanced lipophilicity (cLogP 2.45) and the intrinsic kinase-binding potential of the quinoxalinone core make it a preferred building block for designing ATP-competitive kinase inhibitors. The free carboxylic acid allows for rapid generation of amide libraries targeting the solvent-exposed region of the kinase hinge, a strategy supported by class-level SAR showing that N4-phenyl substitution can improve selectivity over N4-alkyl analogs .

Parallel Synthesis of CNS-Penetrant Candidates

With a calculated logP significantly higher than the des-phenyl core, this compound is the superior choice for synthesizing analogs intended to cross the blood-brain barrier. Using the less lipophilic 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid would likely yield compounds with suboptimal CNS penetration, requiring additional structural modifications at later stages .

Streamlined Synthesis of Targeted Protein Degraders (PROTACs)

The combination of a free carboxylic acid for linker attachment and a rigid, aromatic quinoxalinone scaffold suitable for E3 ligase recruitment makes this compound an efficient starting point for PROTAC development. Direct coupling with amine-terminated linkers avoids the extra hydrolysis step required for the ethyl ester analog, accelerating the build-test cycle in degrader campaigns .

Reproducible In Vitro Assay Development for SAR Studies

The well-defined purity (≥95%) and recommended storage protocol (dry, 2-8°C) mitigate risks of compound degradation and impurity-induced artifacts in sensitive biochemical assays. This makes it a more reliable choice than analogs like MTQP, where variable purity and storage ambiguity can lead to inconsistent IC50 determinations across different laboratories .

Quote Request

Request a Quote for 3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.